molecular formula C20H17N3O B2549652 [1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797869-98-7

[1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

Cat. No. B2549652
CAS RN: 1797869-98-7
M. Wt: 315.376
InChI Key: WEZCTECZTGGGIG-UHFFFAOYSA-N
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Description

“[1,1’-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone” is a chemical compound that has been studied for its potential applications in various fields . It is a bicyclic cytosine analogue that, when incorporated into DNA duplexes, results in a significant enhancement of their stability .


Synthesis Analysis

The synthesis of this compound involves a one-step three-component cyclocondensation of 2,6-disubstituted pyrimidin-4(3H)-ones with 1,3-dicarbonyl compounds and some aromatic and heterocyclic aldehydes . This process can be carried out on heating or under microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The additional ring of the base is stacked on the thymine bases at the 5’-side and overall exhibits greatly enhanced stacking interactions .


Chemical Reactions Analysis

The compound has been found to undergo various chemical reactions, including aminations and arylations by direct C–O activation . It also shows reactivity with DNA, forming base pairs with either guanine or adenine .

Scientific Research Applications

Anticancer Activity

The pyrido[2,3-d]pyrimidine scaffold has garnered attention due to its potential as an anticancer agent. Researchers have explored derivatives of this compound for their ability to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation and survival . Further studies are needed to elucidate specific mechanisms and optimize the structure for enhanced efficacy.

CDK Inhibition

Certain pyrimidine derivatives, including those related to our compound, have demonstrated CDK (cyclin-dependent kinase) inhibition. CDKs regulate cell cycle progression, making them attractive targets for cancer therapy. Investigating the impact of our compound on CDK activity could reveal novel therapeutic avenues .

Anti-Inflammatory Effects

In recent research, pyrazolo[4,3-d]pyrimidine analogs were synthesized and evaluated for their anti-inflammatory properties. Incorporating specific functional groups, such as the 3-morpholinopropan-1-amine moiety, enhanced their effects in cellular models . Our compound’s structural modifications may similarly impact inflammation pathways.

Bone Disorders and Beyond

Beyond cancer, pyrido[2,3-d]pyrimidines have been proposed for treating bone disorders. Their potential extends to other conditions, including autism and HCV replication . Investigating our compound’s effects on bone health and related pathways could yield valuable insights.

Photochemical Synthesis

Researchers have developed a green, metal-free synthesis method for pyrano[2,3-d]pyrimidine scaffolds. This involves Knoevenagel-Michael cyclocondensation of barbituric acid derivatives, malononitrile, and arylaldehydes. Photo-excited state functions, such as those generated from Na2 eosin Y, serve as direct hydrogen atom transfer (HAT) catalysts under visible light-mediated conditions . This approach offers energy efficiency and operational simplicity.

Industrial Potential

The scalability of the cyclization process involving our compound suggests its potential for industrial applications. Gram-scale synthesis indicates feasibility for large-scale production . Researchers may explore its use in drug development or other sectors.

properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c24-20(23-11-10-19-18(13-23)12-21-14-22-19)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,12,14H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZCTECZTGGGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

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